![molecular formula C11H15BrFNO B13240298 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13240298.png)
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound that contains bromine, fluorine, carbon, and oxygen elements. This compound is often used as an intermediate or reagent in chemical synthesis . It has a molecular weight of 276.14 g/mol and is known for its unique structure, which includes a bromine and fluorine substituted phenyl group attached to an amino alcohol backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 4-bromo-3-fluorobenzylamine with 2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Applications De Recherche Scientifique
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(-)-3-Bromo-2-methyl-1-propanol: Similar in structure but lacks the fluorine atom.
1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol: Another related compound with slight structural differences.
Uniqueness
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H15BrFNO |
|---|---|
Poids moléculaire |
276.14 g/mol |
Nom IUPAC |
2-[(4-bromo-3-fluorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15BrFNO/c1-11(2,7-15)14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3 |
Clé InChI |
IBWLIKIFISVVFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)NCC1=CC(=C(C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B13240216.png)
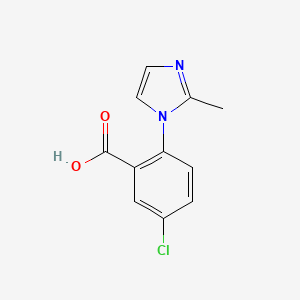

![3-Chloro-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13240232.png)
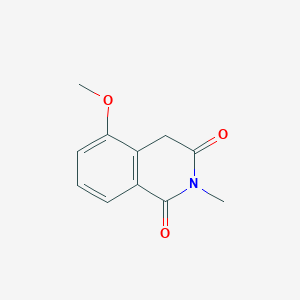

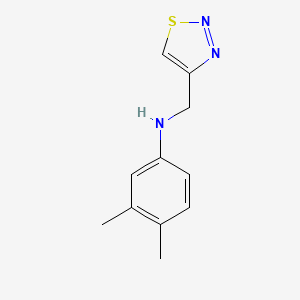
![3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13240270.png)
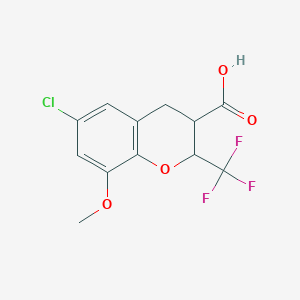
![N-[1-(pyridin-4-yl)ethyl]cyclopropanamine](/img/structure/B13240278.png)
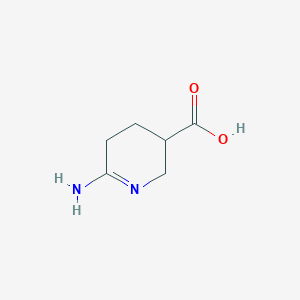
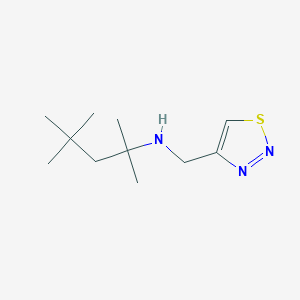
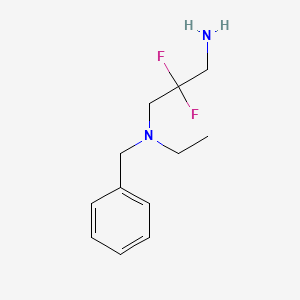
![3-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13240297.png)
